molecular formula C13H18N2O2 B11874152 Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B11874152
M. Wt: 234.29 g/mol
InChI Key: UHPHWVPAQZJMDO-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a pyrrolidine ring linked to a benzyl ester group. The pyrrolidine moiety confers conformational flexibility, enabling interactions with biological targets such as enzymes or receptors, while the benzyl ester group may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

benzyl N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHWVPAQZJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or dioxane under inert atmospheres to prevent hydrolysis of the chloroformate reagent. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. A representative protocol involves:

  • Dissolving pyrrolidin-2-ylmethanamine in DCM at 0°C.

  • Dropwise addition of benzyl chloroformate and TEA.

  • Stirring at room temperature for 12–24 hours.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, yielding 60–75% of the target compound.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a tool to accelerate reaction kinetics and improve yields. In one adaptation, the classical synthesis is performed in a microwave reactor at 80°C for 20–30 minutes, reducing reaction times from hours to minutes. This method achieves yields exceeding 85% while minimizing side products such as over-alkylated derivatives.

Comparative Analysis of Thermal vs. Microwave Methods

ParameterThermal MethodMicrowave Method
Reaction Time12–24 hours20–30 minutes
Yield60–75%80–85%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Microwave methods are particularly advantageous for scale-up due to their reproducibility and reduced solvent use.

Alternative Protecting Group Strategies

While benzyl chloroformate is the standard reagent, its use can complicate downstream deprotection steps, especially in molecules containing reduction-sensitive functional groups. A patent-pending approach substitutes benzyl groups with tert-butoxycarbonyl (Boc) protecting groups, which are removed under mild acidic conditions (e.g., HCl in dioxane). Although this method was developed for a structurally related carbamic acid ester, its principles are transferable to pyrrolidin-2-ylmethyl derivatives.

Advantages of Boc Protection

  • Selective Deprotection : Boc groups can be cleaved without affecting benzyl esters or cyclopropane rings.

  • Crystallinity : Boc-protected intermediates often exhibit superior crystallinity, simplifying purification.

Multi-Step Synthesis from Pyrrolidine Precursors

Complex variants of this compound, such as those with hydroxyethyl or cyclopropyl substituents, require multi-step syntheses. For example, [1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is synthesized via:

  • Ring Formation : Condensation of γ-aminobutyric acid derivatives to construct the pyrrolidine ring.

  • Hydroxyethyl Introduction : Alkylation with 2-bromoethanol under basic conditions.

  • Carbamate Formation : Reaction with benzyl chloroformate.

Critical Considerations

  • Stereochemistry : Chiral centers, as seen in cyclopropyl derivatives, necessitate enantioselective synthesis using catalysts like (S)-camphanic acid.

  • Functional Group Compatibility : Hydroxyethyl groups require protection (e.g., silylation) during harsh reaction steps.

Purification and Characterization

Purification is typically achieved via chromatography or recrystallization, but advanced techniques like high-performance liquid chromatography (HPLC) are employed for enantiomerically pure samples. Characterization relies on:

Spectroscopic and Crystallographic Data

TechniqueKey FindingsSource
NMR 1H^1\text{H}: δ 7.35–7.25 (m, 5H, Ar), 4.15 (s, 2H, CH₂O), 3.45–3.20 (m, pyrrolidine H)
XRD Diffraction peaks at 2θ = 6.6°, 13.1°, 18.6° (indicative of crystalline benzyl esters)
MS Molecular ion peak at m/z 234.29 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Modifications

The compound’s core structure distinguishes it from other benzyl ester derivatives. Key comparisons include:

Caffeic Acid Benzyl Ester (CABE)
  • Structure: Caffeic acid (phenolic backbone) + benzyl ester.
  • Properties: Exhibits antioxidant activity due to phenolic hydroxyl groups but may suffer from rapid metabolic degradation .
Asiatic Acid Benzyl Ester
  • Structure : Triterpene derivative with a benzyl ester at Carbon 26.
  • Properties : Demonstrates enhanced anti-glycogen phosphorylase activity (4.5× improvement over asiatic acid) .
  • Contrast : The pyrrolidine carbamate’s smaller heterocyclic ring may enable better penetration into target tissues compared to bulky triterpenes.
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic Acid Benzyl Ester
  • Structure : Chloro-acetyl substitution on pyrrolidine.
  • Properties : Increased electrophilicity due to the chloro group, enabling covalent interactions with nucleophilic residues in enzymes .
  • Contrast : The absence of a chloro group in the target compound reduces reactivity but improves safety profiles.
Phthalic Acid Benzyl Esters
  • Structure : Phthalic acid backbone + benzyl ester.
  • Properties : Used as plasticizers (e.g., benzyl octyl phthalate) .
  • Contrast: The target compound’s carbamate linkage and pyrrolidine ring differentiate it from non-pharmacological phthalate esters.

Stability and pH Dependence

  • Benzyl Ester Stability : Acidic conditions (pH 4) favor benzyl ester bond formation, while alkaline conditions promote hydrolysis .
  • Impact on Drug Design : The target compound’s ester bond may hydrolyze in physiological environments, making it suitable for prodrug applications.

Biological Activity

Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry and neuropharmacology due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a carbamic acid moiety, with a benzyl group enhancing its lipophilicity. Its molecular formula is C21H26N2O3C_{21}H_{26}N_{2}O_{3} and it has a molecular weight of approximately 354.44 g/mol. This structure is instrumental in its interactions with biological targets, particularly enzymes and receptors involved in neurotransmission.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, including butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation.
  • Neurotransmitter Interaction : It is hypothesized that the compound influences neurotransmitter systems by interacting with receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and uptake.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to BChE inhibition. The following table summarizes key findings from relevant studies:

Study Focus Findings
Enzyme InteractionDemonstrated inhibition of BChE with promising selectivity over acetylcholinesterase (AChE).
NeuroprotectionShowed protective effects against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells.
Structure-Activity Relationship (SAR)Identified structural modifications that enhance BChE inhibitory activity.

Case Studies

  • Inhibition of Butyrylcholinesterase : A study reported that derivatives of this compound exhibited improved BChE inhibitory activity compared to related compounds. The best-performing derivative demonstrated an IC50 value of 2.68 ± 0.28 μM, indicating strong potency against BChE .
  • Neuroprotection Against Amyloid Beta : In vitro studies on SH-SY5Y cells revealed that certain compounds derived from this compound significantly reduced Aβ-induced cytotoxicity, increasing cell viability by over 90% at optimal concentrations .

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The general synthetic pathway can be outlined as follows:

  • Reagents : Pyrrolidine, benzyl chloroformate, sodium hydroxide or potassium carbonate.
  • Solvent : Organic solvents such as dichloromethane or tetrahydrofuran.
  • Reaction Conditions : Conducted at room temperature.

This method allows for the production of high-purity compounds suitable for further biological evaluation.

Q & A

Q. What are the optimal synthetic routes for Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester?

The synthesis typically involves multi-step organic reactions, including:

  • Protection of the pyrrolidine ring : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions .
  • Introduction of substituents : Alkylation or acylation reactions under mild acidic/basic conditions (e.g., pH 6–8) to attach functional groups like hydroxyethyl or aminoethyl moieties .
  • Benzyl ester formation : Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) at 0–25°C, achieving yields >85% .
    Key challenges include controlling stereochemistry and minimizing hydrolysis of the ester group during purification .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm stereochemistry and functional group integration (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
    • FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch) .
  • Thermal analysis : DSC and TGA to assess melting points and decomposition profiles .

Q. What are the stability considerations for storage and handling?

  • Hydrolysis risk : The benzyl ester group is prone to hydrolysis under basic conditions (pH > 9) or prolonged exposure to moisture. Store at -20°C in anhydrous solvents (e.g., DMSO) .
  • Light sensitivity : Protect from UV light to prevent degradation of the carbamate moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying pH conditions?

  • Case study : Evidence shows benzyl ester formation is optimal at pH 4 (acidic) due to reduced nucleophilic competition from water . However, yields drop at neutral pH due to side reactions with amino groups in proteins .
  • Methodological solution : Use buffered conditions (e.g., acetate buffer at pH 4) to stabilize the quinone methide intermediate and minimize hydrolysis .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking : Simulate interactions with enzymes like acetylcholinesterase or GABA receptors, leveraging the pyrrolidine ring’s conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., hydroxyethyl vs. chloroacetyl groups) with logP values and binding affinities .
  • MD simulations : Assess stability of ester bonds in biological membranes .

Q. How can enantiomeric purity be optimized for pharmacological studies?

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification .
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like acylation .

Q. What methodologies assess the compound’s role in prodrug design?

  • Esterase cleavage assays : Incubate with human liver microsomes to measure hydrolysis rates .
  • Bioavailability studies : Compare plasma concentrations of the parent compound vs. its carboxylic acid metabolite in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in reported benzyl ester bond stability?

  • Contradiction : Some studies report ester bond cleavage at pH 7 , while others note stability under similar conditions .
  • Resolution : Stability depends on the matrix (e.g., aqueous vs. organic solvents). Use non-aqueous reaction systems (e.g., THF) to enhance ester longevity .

Q. Why do similar compounds exhibit divergent biological activities?

  • Structural variability : For example, replacing hydroxyethyl with chloroacetyl () increases electrophilicity, enhancing enzyme inhibition .
  • Steric effects : Cyclopropyl groups () reduce rotational freedom, altering receptor binding kinetics .

Methodological Recommendations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., ethyl, hydroxyethyl, aminoethyl) .
  • Step 2 : Test in vitro against target enzymes (e.g., IC₅₀ assays) and correlate with computational descriptors (e.g., Hammett σ values) .
  • Step 3 : Validate in vivo using pharmacokinetic models to assess metabolic stability .

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